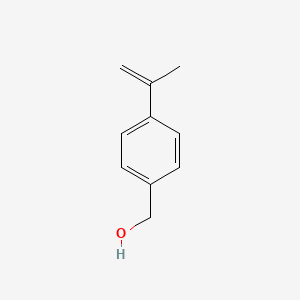

(4-Isopropenylphenyl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

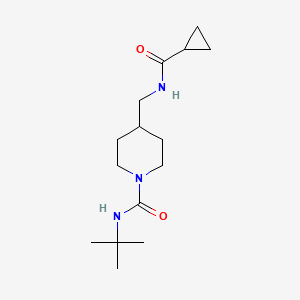

(4-Isopropenylphenyl)methanol is a chemical compound with a molecular structure that contains a total of 23 bonds. These include 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 primary alcohol .

Synthesis Analysis

The synthesis of methanol, a similar compound, has been studied extensively. It involves the use of electrolysis technologies and catalyst developments, kinetics, reactor technology options, as well as design principles, modelling techniques, and research and optimisation gaps . The process synthesis of power-to-methanol has also been studied, particularly in relation to process integration, optimisation, modelling techniques, industrial applications, and the associated techno-economics .Molecular Structure Analysis

The molecular structure of this compound includes 1 hydroxyl group and 1 primary alcohol. It also contains 1 six-membered ring and 6 aromatic bonds. The molecule has 2 rotatable bonds and 7 multiple bonds .Wissenschaftliche Forschungsanwendungen

Hydrostatic Properties in High-Pressure Research

- Research Context: The hydrostatic properties of materials like methanol are crucial in high-pressure research.

- Key Findings: A study found that a liquid mixture of methanol and ethanol remains hydrostatic up to almost 100 kbar at room temperature, surpassing previous fluids used in high-pressure environments (Piermarini et al., 1973).

Impact on Lipid Dynamics in Biological Membranes

- Research Context: Understanding the impact of methanol on lipid dynamics is vital in the study of biological and synthetic membranes.

- Key Findings: Methanol significantly affects lipid dynamics, including increasing the mixing of lipid vesicles and influencing the structure-function relationship of bilayers (Nguyen et al., 2019).

Catalysis and Chemical Synthesis

- Research Context: Methanol's role as a chemical feedstock in catalysis and synthesis is an area of interest.

- Key Findings: A study explored the direct C–C coupling of methanol with allenes using an iridium catalyst, showcasing methanol's potential in producing higher alcohols with all-carbon quaternary centres (Moran et al., 2011).

Bioprocess Technology and Methanol Utilization

- Research Context: Methanol's role in bioprocess technology using methylotrophic bacteria.

- Key Findings: Methylotrophic bacteria show potential for developing bioprocesses based on methanol, with applications in producing fine and bulk chemicals (Schrader et al., 2009).

Methanol in Industrial Biotechnology

- Research Context: The utilization of methanol in industrial biotechnology, particularly for methanol-dependent growth and production.

- Key Findings: Engineering of Escherichia coli strains to utilize methanol for growth and production of chemicals like ethanol and butanol was demonstrated (Chen et al., 2018).

Applications in Nanotechnology

- Research Context: The role of methanol in the formation of nanoparticles and their catalytic properties.

- Key Findings: Methanol influences the nucleation and growth of silver nanoparticles on carbon supports, affecting their catalytic activity in reduction reactions (Ji et al., 2016).

Analytical Chemistry and Capillary Electrophoresis

- Research Context: Methanol's application in analytical chemistry, particularly in capillary electrophoresis.

- Key Findings: Pure methanol as a separation medium enabled the separation of non-ionic polyethers and the evaluation of their complex formation, highlighting its utility in non-aqueous solvents (Okada, 1995).

Catalysis and Methanol Synthesis

- Research Context: The mechanism of methanol synthesis over Cu-based catalysts.

- Key Findings: Insights into the reaction mechanism and active sites for methanol synthesis, including the role of stepped and ZnOx-decorated Cu surfaces (Studt et al., 2015).

Methanol as a Smart Molecule in Catalysis

- Research Context: Utilizing methanol to study the surface sites of metal oxide catalysts.

- Key Findings: Methanol adsorption and desorption were used to probe the nature of surface sites on ceria nanocrystals, revealing different methoxy species formations (Wu et al., 2012).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(4-prop-1-en-2-ylphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-8(2)10-5-3-9(7-11)4-6-10/h3-6,11H,1,7H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZJRTREIRRSHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC=C(C=C1)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2674251.png)

![1-(2-Cyanophenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea](/img/no-structure.png)

![2-Cyclopropyl-4-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B2674254.png)

![1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2674255.png)

![N-(2-((9s,10s)-12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)ethyl)acetamide](/img/structure/B2674256.png)

![2-((4-(4-methoxyphenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2674258.png)

![Tert-butyl 2-[1-[(2-chloroacetyl)amino]cyclopropyl]pyrrolidine-1-carboxylate](/img/structure/B2674261.png)

![8-(2-(dimethylamino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2674264.png)

![N-benzyl-N-isopropyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2674265.png)